molecular formula C16H34N2O6 B3822110 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol CAS No. 69930-74-1

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol

Cat. No.: B3822110
CAS No.: 69930-74-1
M. Wt: 350.45 g/mol
InChI Key: BLLWTTRFRPIAAV-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol is a crown ether, a type of chemical compound known for its ability to form stable complexes with various ions. This compound is particularly notable for its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic pattern. This arrangement allows it to effectively bind with metal ions, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol typically involves the reaction of ethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclic structure. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also helps in scaling up the production process while maintaining the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the compound’s structure act as electron donors, binding to the metal ions and stabilizing them. This property is particularly useful in catalysis, where the compound can facilitate various chemical reactions by stabilizing reactive intermediates .

Properties

IUPAC Name

2-[16-(2-hydroxyethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O6/c19-7-1-17-3-9-21-13-15-23-11-5-18(2-8-20)6-12-24-16-14-22-10-4-17/h19-20H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLWTTRFRPIAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389066
Record name 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69930-74-1
Record name 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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